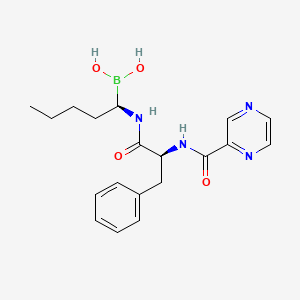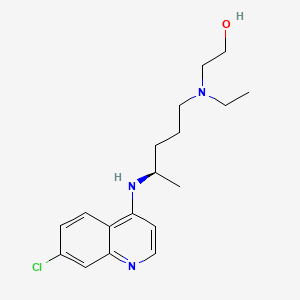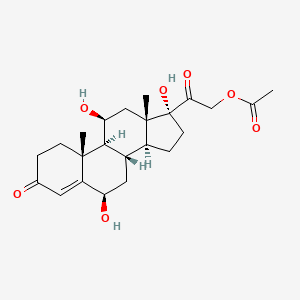
(S)-去甲达泊西汀
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“(S)-N-Demethyl Dapoxetine” is a derivative of Dapoxetine, which is a selective serotonin reuptake inhibitor (SSRI) used in the treatment of premature ejaculation . Dapoxetine is a short-acting SSRI developed specifically for the treatment of premature ejaculation . It is a potent inhibitor of the 5-HT reuptake transporter .
Synthesis Analysis
The synthesis of (S)-Dapoxetine has been described using a Sharpless asymmetric dihydroxylation, Barton–McCombie deoxygenation, and Mitsunobu reaction as the key steps . Other methods include asymmetric dihydroxylation of trans-methyl cinnamate or cinnamyl alcohol, chiral azetidin-2,3-dione, asymmetric C-H amination reactions of a prochiral sulfamate, oxazaborolidine reduction of 3-chloropropiophenone or ketone, and an imidazolidin-2- one chiral auxiliary mediated acetate aldol reaction .Molecular Structure Analysis
The molecular structure of Dapoxetine includes a naphthyl moiety, which may underpin the physicochemical and pharmacokinetic properties of the molecule . Dapoxetine is a potent inhibitor of the 5-HT reuptake transporter .Chemical Reactions Analysis
The key features of the synthetic strategy for (S)-Dapoxetine include a Sharpless asymmetric epoxidation reaction and regioselective reductive ring opening of a 2,3-epoxy alcohol . Regioselective functionalization of 1-naphthol and amine functionality through Mitsunobu procedures is also involved .Physical And Chemical Properties Analysis
The physical and chemical properties of Dapoxetine are influenced by its molecular structure, which includes a naphthyl moiety .科学研究应用
Antiviral Applications
“(S)-N-Demethyl Dapoxetine” has shown promise as an inhibitor of viral RNA-dependent RNA polymerase (RdRp), particularly against the Zika virus (ZIKV). It binds to the “N” pocket within the priming loop of the ZIKV NS5 protein, which is a critical active site involved in RNA initiation and elongation. This binding action suppresses intracellular replication of ZIKV, demonstrating a concentration-dependent antiviral effect with minimal cytotoxicity .
Neuroprotective Effects
In models of ischemic stroke, “(S)-N-Demethyl Dapoxetine” has been observed to prevent neuronal damage and improve functional outcomes. It modulates inflammation and oxidative stress, which are key factors in cerebral ischemia/reperfusion injury. The compound significantly ameliorates neurobehavioral deficits, reduces cerebral infarct volume, and histopathological damage, suggesting its potential in improving neurological function and reducing cerebral damage .
Stroke Recovery
Selective serotonin reuptake inhibitors (SSRIs), including “(S)-N-Demethyl Dapoxetine”, have been associated with positive effects on post-stroke motor and cognitive function. The compound’s action in reducing lipid peroxidation, caspase-3, and inflammatory mediators like TNF-α and iNOS, contributes to its therapeutic potential in enhancing recovery after a stroke .
Drug Repurposing
The concept of drug repurposing involves finding new therapeutic applications for existing drugs. “(S)-N-Demethyl Dapoxetine”, originally used for premature ejaculation, is now being explored for its potential in treating other conditions, such as viral infections and neurodegenerative diseases. This approach can significantly reduce the time and cost associated with drug development .
Molecular Docking Studies
Molecular docking studies have utilized the crystal structure of the ZIKV NS5 protein to explore the binding efficacy of “(S)-N-Demethyl Dapoxetine”. Such studies help in understanding the molecular interactions and potential of the compound as an antiviral agent .
Pharmacological Analysis
Pharmacological analysis of “(S)-N-Demethyl Dapoxetine” includes exploring its binding affinity to various neurotransmitter reuptake transporters. This analysis is crucial for understanding its broader therapeutic applications beyond its initial use .
Pathway Analysis
Pathway analysis is a method used to identify the biological pathways that a drug like “(S)-N-Demethyl Dapoxetine” may influence. This can reveal potential off-target effects or new therapeutic uses based on shared mechanisms with other drugs .
Clinical Data Monitoring
Monitoring clinical data from patients treated with “(S)-N-Demethyl Dapoxetine” for its approved use can provide insights into unexpected benefits or side effects. This information can be valuable for identifying new research applications or patient populations that may benefit from the drug .
作用机制
Target of Action
The primary target of (S)-N-Demethyl Dapoxetine, similar to its parent compound Dapoxetine, is the serotonin reuptake transporter . This transporter plays a crucial role in the regulation of serotonin levels in the synaptic clefts, which are spaces between neurons where neurotransmitters are exchanged .
Mode of Action
(S)-N-Demethyl Dapoxetine acts by inhibiting the neuronal reuptake of serotonin, leading to an increase in serotonin activity . This interaction with its targets results in the potentiation of serotonin activity, which is thought to be related to the central ejaculatory neural circuit, comprising spinal and cerebral areas that form a highly interconnected network .
Biochemical Pathways
The biochemical pathways affected by (S)-N-Demethyl Dapoxetine are primarily related to the serotonin system. By inhibiting the reuptake of serotonin, the compound increases the concentration of serotonin in the synaptic cleft . This can lead to downstream effects such as mood elevation and delay in ejaculation, which is why Dapoxetine is used in the treatment of premature ejaculation .
Pharmacokinetics
The pharmacokinetics of (S)-N-Demethyl Dapoxetine are characterized by a short time to maximum serum concentration (about 1 hour) and rapid elimination (initial half-life of 1-2 hours) . This unique pharmacokinetic profile allows for swift onset of action and consistent plasma concentrations with multiple doses .
Result of Action
The molecular and cellular effects of (S)-N-Demethyl Dapoxetine’s action are primarily related to its impact on serotonin activity. By increasing serotonin levels in the synaptic clefts, it can influence various cellular processes regulated by serotonin . In addition, it has been suggested that (S)-N-Demethyl Dapoxetine and its parent compound D
属性
IUPAC Name |
(1S)-N-methyl-3-naphthalen-1-yloxy-1-phenylpropan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO/c1-21-19(17-9-3-2-4-10-17)14-15-22-20-13-7-11-16-8-5-6-12-18(16)20/h2-13,19,21H,14-15H2,1H3/t19-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCPPXXMPTQHFGC-IBGZPJMESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(CCOC1=CC=CC2=CC=CC=C21)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN[C@@H](CCOC1=CC=CC2=CC=CC=C21)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-N-Demethyl Dapoxetine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

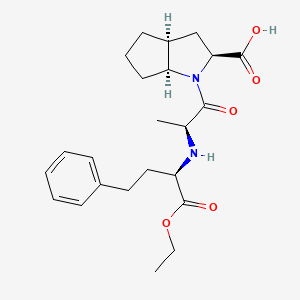
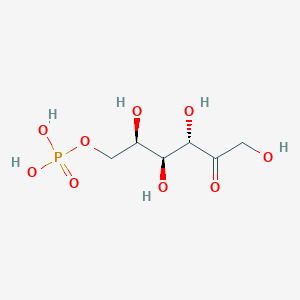

![2H-Cyclopenta[b]furan-5-ol,2-ethoxyhexahydro-,acetate,[2S-(2alpha,3abta,5alpha,6abta)]-(9CI)](/img/no-structure.png)
![5-Amino-1-[6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]imidazole-4-carboxamide](/img/structure/B1147309.png)
![2-[2,7-Dichloro-9-[(4-chlorophenyl)methylidene]fluoren-4-yl]oxirane](/img/structure/B1147311.png)

